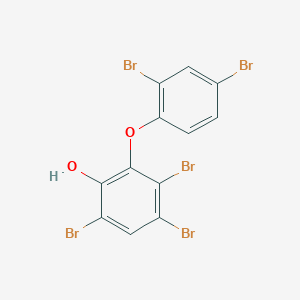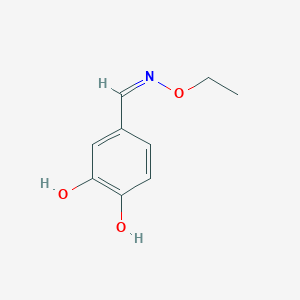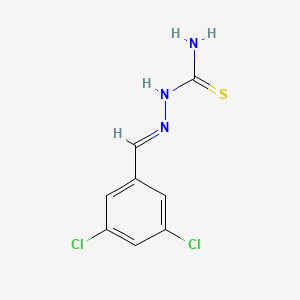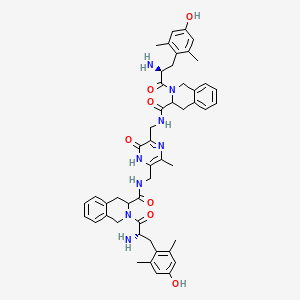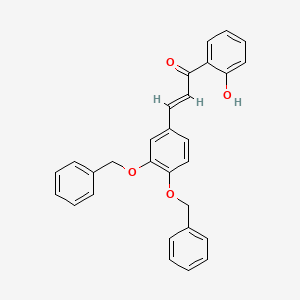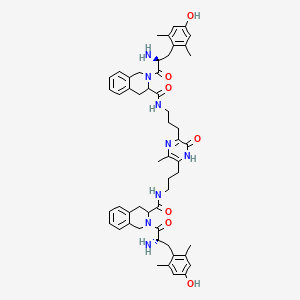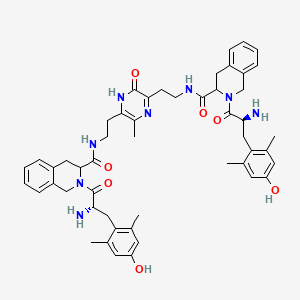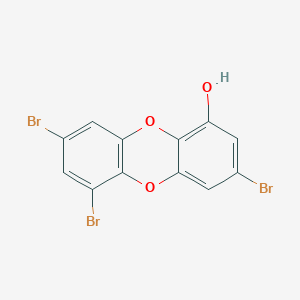
3',4'-Dichloroacetophenonethiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Dichloroacetophenonethiosemicarbazone is a chemical compound derived from the reaction of 3’,4’-dichloroacetophenone with thiosemicarbazide. This compound is known for its potential biological activities, including antimalarial, antibacterial, and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dichloroacetophenonethiosemicarbazone typically involves the condensation reaction between 3’,4’-dichloroacetophenone and thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for 3’,4’-dichloroacetophenonethiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3’,4’-Dichloroacetophenonethiosemicarbazone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or hydrazines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3’,4’-dichloroacetophenonethiosemicarbazone involves its interaction with biological targets such as enzymes and proteins. For instance, its antimalarial activity is attributed to its ability to inhibit hemozoin formation in Plasmodium falciparum, thereby preventing the detoxification of free heme . Additionally, it can alter the permeability of cell membranes, leading to cell death in pathogenic fungi .
Comparación Con Compuestos Similares
3’,4’-Dichloroacetophenonethiosemicarbazone can be compared with other thiosemicarbazone derivatives:
3,4-Dimethoxy phenyl thiosemicarbazone: Known for its corrosion inhibition properties.
3,4-Dichloropropiophenone thiosemicarbazone: Exhibits similar antimalarial activity.
Benzimidazole-thiosemicarbazone hybrids: Studied for their potential as antiplasmodial agents.
The uniqueness of 3’,4’-dichloroacetophenonethiosemicarbazone lies in its dual chlorine substitution on the phenyl ring, which enhances its biological activity and makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H9Cl2N3S |
|---|---|
Peso molecular |
262.16 g/mol |
Nombre IUPAC |
[(E)-1-(3,4-dichlorophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H9Cl2N3S/c1-5(13-14-9(12)15)6-2-3-7(10)8(11)4-6/h2-4H,1H3,(H3,12,14,15)/b13-5+ |
Clave InChI |
WLYQLQVFJXFMJD-WLRTZDKTSA-N |
SMILES isomérico |
C/C(=N\NC(=S)N)/C1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
CC(=NNC(=S)N)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



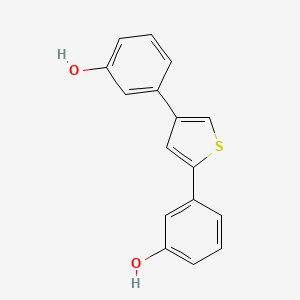

![3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol](/img/structure/B10842655.png)

